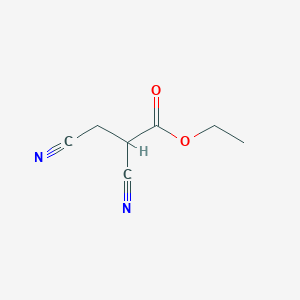

Ethyl 2,3-dicyanopropionate

Descripción

Historical Context of Synthesis and Early Investigations

The first documented synthesis of ethyl 2,3-dicyanopropionate was reported in 1906 by Higson and Thorpe. Their method involved the reaction between the sodium salt of ethyl cyanoacetate (B8463686) and formaldehyde (B43269) cyanohydrin. While foundational, this early approach presented significant practical difficulties for researchers, primarily due to the high water solubility and inherent instability of formaldehyde cyanohydrin, which complicated the isolation and scalability of the process.

In 1960, a notable modification to this original synthesis was introduced by Dickinson. This updated procedure maintained the use of the same core intermediate but implemented stringent anhydrous (water-free) conditions to minimize the occurrence of side reactions. Despite this improvement, the method's adoption for industrial-scale production remained limited.

Later synthetic strategies have been developed to improve efficiency and yield. One common modern laboratory method involves the reaction of ethyl cyanoacetate with paraformaldehyde and a cyanide salt, such as potassium cyanide or sodium cyanide, in a suitable solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). chemicalbook.comchemicalbook.com Industrial preparations have also been optimized, for instance, by using dichloromethane (B109758) as a solvent with a catalyst, which allows for shorter reaction times and easier solvent recovery. google.com

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound in chemical research lies in its role as a versatile synthetic intermediate. scbt.com The presence of two cyano groups and an ester group provides multiple reactive sites, making it an ideal precursor for a variety of complex molecules, especially heterocyclic compounds.

Its most prominent application is in the synthesis of pyrazole (B372694) derivatives, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. clockss.org Pyrazoles are a core scaffold in many agrochemicals. clockss.org A notable example is the synthesis of the broad-spectrum insecticide, fipronil. google.comclockss.org In the synthesis of fipronil, this compound is reacted with the diazonium salt of 2,6-dichloro-4-trifluoromethylaniline. clockss.orggoogle.com The resulting azo compound is then treated with ammonia (B1221849) to facilitate a ring-closing reaction, forming the pyrazole ring structure that is central to fipronil's activity. clockss.org

Beyond fipronil, this compound is used to create a range of other substituted pyrazoles. By reacting it with various substituted anilines, researchers can synthesize libraries of pyrazole compounds for screening in different applications. For example, it is a key starting material for producing 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole, another important intermediate in pesticide development. google.comresearchgate.net The versatility of this compound is also demonstrated in its use for creating other organic structures, such as ethyl 2,3-dicyanoacrylate through a conversion process. soton.ac.uk

| Application Area | Intermediate Role of this compound | Resulting Compound Class |

| Agrochemicals | Precursor in the synthesis of the insecticide fipronil. google.comclockss.org | Phenylpyrazoles clockss.org |

| Heterocyclic Chemistry | Building block for creating substituted pyrazole rings. researchgate.net | 5-Aminopyrazoles researchgate.net |

| Organic Synthesis | Starting material for creating other reactive intermediates. soton.ac.uk | Substituted Acrylates soton.ac.uk |

Role in the Development of Advanced Chemical Entities

The utility of this compound extends to the development of advanced chemical entities with potential applications in medicine and materials science. The heterocyclic structures synthesized from this intermediate are often biologically active.

Research has shown that derivatives of this compound, such as certain acyl-thiourea compounds, exhibit herbicidal and even anti-HIV properties. Furthermore, it has been identified as a precursor for compounds that act as selective antagonists for estrogen receptor alpha (ERα). This selectivity is a critical feature in the development of targeted therapies, particularly in oncology, as ERα plays a significant role in certain types of cancer.

The pyrazole derivatives synthesized from this compound are a major focus of research in medicinal chemistry. semanticscholar.org Novel halophenylpyrazole scaffolds have been investigated for their potential as anti-inflammatory and antimicrobial agents. semanticscholar.org The development of new azole derivatives is considered a crucial area of research to combat drug-resistant fungal infections, highlighting the ongoing importance of this compound as a starting material for novel therapeutic agents. semanticscholar.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2,3-dicyanopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-11-7(10)6(5-9)3-4-8/h6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZOLWMDTPEVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443934 | |

| Record name | ethyl 2,3-dicyanopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40497-11-8 | |

| Record name | Propanoic acid, 2,3-dicyano-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40497-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2,3-dicyanopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2,3-dicyano-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2,3 Dicyanopropionate

Classical Synthetic Routes

The foundational methods for synthesizing Ethyl 2,3-dicyanopropionate have been documented for over a century, providing the basis for more modern approaches.

Reaction of Formaldehyde (B43269) Cyanohydrin with Alkali Salts of Ethyl Cyanoacetate (B8463686)

The earliest reported synthesis of this compound was by Higson and Thorpe in 1906. patsnap.com This method involves the reaction of formaldehyde cyanohydrin with the sodium salt of ethyl cyanoacetate. patsnap.com While historically significant, this process has notable drawbacks for large-scale production. Formaldehyde cyanohydrin is unstable and highly soluble in water, which complicates its isolation. quickcompany.in It also has a tendency to decompose violently, particularly during distillation, and can undergo polymerization. patsnap.comquickcompany.in In 1960, Dickinson revisited this method, introducing stringent anhydrous conditions to minimize side reactions, though it still saw limited industrial use.

Nucleophilic Addition of Ethyl Cyanoacetate to Acrylonitrile (B1666552) under Basic Conditions

Another classical approach involves the nucleophilic addition of ethyl cyanoacetate to acrylonitrile in the presence of a base. The yield of this reaction is sensitive to the specific conditions, such as reaction time and pH control. Maintaining a pH between 9 and 10 with ammonia (B1221849) water is crucial for optimizing the outcome.

Modern Synthetic Strategies

Contemporary methods for synthesizing this compound have focused on improving yield, purity, and environmental safety, often building upon the principles of classical routes.

Condensation of Ethyl Cyanoacetate with Paraformaldehyde and Sodium Cyanide

A widely used modern synthesis involves the condensation of ethyl cyanoacetate with paraformaldehyde and an alkali metal cyanide, such as sodium or potassium cyanide. patsnap.comchemicalbook.comgoogle.com This one-pot reaction is a cornerstone of industrial production. patsnap.com The general process entails reacting these materials in a suitable solvent, followed by acidification, extraction, and purification. google.com

The reaction mechanism is thought to involve the nucleophilic addition of the cyanide ion to formaldehyde (from paraformaldehyde), forming a cyanohydrin intermediate in situ. This is followed by the addition of the cyanohydrin to ethyl cyanoacetate and subsequent elimination of a water molecule to yield the final product.

Optimization of Reaction Conditions: Temperature, Solvent, and Catalyst Effects

The efficiency of the condensation reaction is highly dependent on carefully controlled conditions.

Temperature: The reaction is typically initiated at a low temperature, around 10-15°C, during the addition of reactants and then maintained for a set period. google.com In some procedures, the mixture is heated to reflux to drive the reaction to completion. chemicalbook.com Strict temperature control is essential to manage the exothermic nature of the reaction and prevent the formation of byproducts.

Solvent: The choice of solvent plays a critical role in the reaction's success. Both dimethyl sulfoxide (B87167) (DMSO) and dichloromethane (B109758) have been extensively studied. patsnap.comgoogle.com Other solvents like ethanol (B145695) have also been used. chemicalbook.com

Catalyst: Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide or tetrabutylammonium chloride, can be employed to enhance the reaction rate and yield. google.com These catalysts facilitate the transfer of reactants between different phases, improving interfacial reactivity.

The following table summarizes the impact of different catalysts on the yield and purity of this compound in a reaction involving 2-haloacetonitrile and ethyl cyanoacetate, which is analogous to the intermediates formed in the primary reaction.

| Catalyst | Solvent | Yield (%) | Purity (%) |

| DABCO (2 gm) | Acetonitrile | 85 | 99.0 |

| DABCO (5 gm) | Toluene | 75 | 99.2 |

| Triphenylphosphine (5 gm) | Acetonitrile | 82 | 98.7 |

Data derived from a related synthesis method illustrating catalyst effects. quickcompany.in

Solvent Selection: Dimethyl Sulfoxide (DMSO) vs. Dichloromethane

The selection between DMSO and dichloromethane as the reaction solvent involves a trade-off between reactivity and environmental considerations.

Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent with a high boiling point, which can effectively dissolve the reactants and stabilize transition states. However, its high boiling point makes it difficult to recover after the reaction, posing environmental challenges. google.com A typical process using DMSO involves reacting the components, followed by acidification, extraction with another solvent like dichloroethane, water washing, and finally, purification. google.com

Dichloromethane: In contrast, dichloromethane is a lower-boiling-point solvent that is easier to recover. google.com This makes it a more environmentally friendly option. A modern approach utilizes liquid sodium cyanide and dichloromethane as the reaction solvent, which also offers safety advantages over using solid sodium cyanide. google.com This method has been shown to have a shorter reaction time. google.com

The table below compares key properties of potential solvents.

| Solvent | Dielectric Constant | Boiling Point (°C) | Recovery Efficiency (%) |

| DMSO | 46.7 | 189 | 85 |

| Dichloroethane | 10.4 | 83.5 | 95 |

| Acetonitrile | 37.5 | 82 | 78 |

This table illustrates general solvent properties relevant to the synthesis.

Catalytic Enhancement via Phase Transfer Catalysts (e.g., Tetrabutylammonium Salts)

The catalyst, a quaternary ammonium (B1175870) salt, facilitates the transfer of the cyanide anion from the solid or aqueous phase to the organic phase where the reaction with ethyl cyanoacetate and formaldehyde occurs. This enhanced transport across the phase boundary overcomes the low mutual solubility of the reactants, leading to a more efficient and faster conversion to the desired product. A patented method highlights the use of a catalyst in a dichloromethane solvent system, which contributes to a shorter reaction period. google.com

Table 1: Effect of Catalyst on Synthesis

| Parameter | Description |

|---|---|

| Catalyst Type | Tetrabutylammonium salts (e.g., bromide, chloride) |

| Function | Facilitates transfer of cyanide anion to the organic phase. |

| Advantage | Enhances reaction rate and yield. |

| Solvent System | Effective in solvents like dichloromethane. google.com |

This table illustrates the role and advantages of using phase transfer catalysts in the synthesis of this compound.

Azeotropic Dehydration Techniques

Water is a byproduct of the condensation reaction in the synthesis of this compound. The presence of water can hinder the reaction's progress by affecting equilibria. Azeotropic dehydration is a technique used to remove this water as it is formed, thereby driving the reaction forward towards the product.

In this method, a solvent that forms an azeotrope with water, such as dichloromethane, is used. google.com The reaction mixture is heated, causing the water-solvent azeotrope to boil and distill off. This continuous removal of water shifts the reaction equilibrium in favor of the formation of this compound. A specific patent describes adding dichloromethane for water diversion after concentrating an aqueous solution of sodium cyanide, controlling the water content to between 1.0-3.0% by mass before the main reaction proceeds. google.com

In-Situ Generation of Glycolonitrile (B6354644) in Synthesis

An alternative and efficient route to this compound involves the use of glycolonitrile. Glycolonitrile (formaldehyde cyanohydrin) can be considered a key intermediate, formed from formaldehyde and cyanide. Some synthetic procedures utilize pre-formed glycolonitrile, which is added directly to the reaction mixture.

For instance, one documented method involves slowly adding a 55% aqueous solution of glycolonitrile to a solution of ethyl cyanoacetate in N,N-dimethylformamide (DMF). google.com In this process, a base such as potassium carbonate is added portion-wise to facilitate the reaction while maintaining a controlled temperature, typically not exceeding 30°C. google.com The reaction mixture is then stirred overnight, allowing for the complete conversion to the product. google.com This approach, using a stable solution of the key intermediate, can offer better control over the reaction.

Table 2: Synthesis via Glycolonitrile Intermediate

| Reagent | Quantity/Concentration | Role |

|---|---|---|

| Ethyl Cyanoacetate | 8.10 mol | Main Substrate google.com |

| Glycolonitrile | 6.75 mol (in 55% water solution) | Key Intermediate google.com |

| Potassium Carbonate | 6.75 mol | Base Catalyst google.com |

This table outlines a specific example of synthesizing this compound using glycolonitrile.

Green Chemistry Principles in Synthesis

The increasing emphasis on safety and environmental protection in chemical manufacturing has driven the adoption of greener synthesis principles for this compound. google.com Key areas of focus include reducing the use of hazardous materials, improving solvent recovery, and minimizing environmental impact.

Solvent Recovery and Environmental Impact Mitigation

A significant advancement in the green synthesis of this compound has been the move away from traditional solvents like dimethyl sulfoxide (DMSO). google.com While effective, DMSO is difficult to recover from the reaction mixture, leading to challenges in waste management and increased environmental burden. google.com

Modern synthetic methods increasingly favor solvents that are easier to recover and recycle, such as dichloromethane (DCM). google.com A patented process explicitly details a method using DCM as the reaction solvent. google.com This choice offers several advantages:

Ease of Recovery : DCM can be readily removed from the crude product by distillation and subsequently recycled. google.com

Reduced Reaction Time : The use of DCM in conjunction with a catalyst can shorten the reaction time from over ten hours to just 2-4 hours. google.com

Improved Safety : The process can utilize a liquid sodium cyanide aqueous solution, which is safer to store and handle compared to solid sodium cyanide. google.com

By replacing DMSO with DCM, manufacturers can significantly mitigate the environmental impact of the synthesis process, aligning with the principles of green chemistry. google.com

Table 3: Comparison of Solvent Systems

| Feature | Traditional Method | Green Method |

|---|---|---|

| Solvent | Dimethyl Sulfoxide (DMSO) google.com | Dichloromethane (DCM) google.com |

| Solvent Recovery | Difficult google.com | Easy google.com |

| Reaction Time | Long google.com | 2-4 hours google.com |

| Environmental Impact | Higher google.com | Lower google.com |

This table compares the traditional DMSO-based synthesis with a more modern, greener approach using dichloromethane.

Reaction Mechanisms in Ethyl 2,3 Dicyanopropionate Chemistry

Mechanistic Pathways of Compound Formation

The formation of ethyl 2,3-dicyanopropionate proceeds through a series of well-defined mechanistic steps. A common synthetic route involves the reaction of ethyl cyanoacetate (B8463686) with sodium cyanide and paraformaldehyde. The reaction mechanism generally entails the nucleophilic addition of cyanide to formaldehyde (B43269), the subsequent addition of the formed cyanohydrin to ethyl cyanoacetate, and finally, the elimination of water.

Nucleophilic Addition of Cyanide to Formaldehyde

The initial step in the synthesis is the nucleophilic addition of a cyanide ion to the carbonyl carbon of formaldehyde. orgoreview.combyjus.com The carbon-oxygen double bond in formaldehyde is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. byjus.comchemguide.co.uk The cyanide ion (CN⁻), a potent nucleophile, attacks this electrophilic carbon. orgoreview.combyjus.com

This reaction is typically base-catalyzed to increase the concentration of the cyanide ion, which is a stronger nucleophile than hydrocyanic acid (HCN). orgoreview.combyjus.comlibretexts.org The attack by the cyanide ion on the carbonyl carbon leads to the breaking of the carbon-oxygen pi bond, with the electron pair moving to the oxygen atom. This results in the formation of a tetrahedral alkoxide intermediate. libretexts.orgmsu.ru

Subsequent Addition of Cyanohydrin to Ethyl Cyanoacetate

The alkoxide intermediate formed in the previous step is then protonated, typically by a molecule of HCN or water present in the reaction mixture, to yield formaldehyde cyanohydrin. orgoreview.comlibretexts.org This cyanohydrin is a key, albeit unstable, intermediate in the synthesis.

The next stage of the mechanism involves the reaction of formaldehyde cyanohydrin with ethyl cyanoacetate. The earliest synthesis methods, such as the one reported by Higson and Thorpe in 1906, utilized the sodium salt of ethyl cyanoacetate reacting with formaldehyde cyanohydrin. The methylene (B1212753) group in ethyl cyanoacetate is activated by the adjacent cyano and ester groups, making it susceptible to deprotonation and subsequent nucleophilic attack.

Dehydration and Cyclization Processes

Following the addition of the cyanohydrin to ethyl cyanoacetate, a molecule of water is eliminated to form this compound. In some synthetic procedures, azeotropic heating is employed to facilitate the removal of water and drive the reaction towards the formation of the final product.

This compound is also a crucial intermediate in the synthesis of heterocyclic compounds, such as pyrazoles. evitachem.com For instance, it can undergo cyclization reactions with compounds like p-trifluoromethylaniline in the presence of an acid and a diazotizing agent to form pyrazole (B372694) derivatives. patsnap.com These cyclization processes are fundamental in producing a wide range of biologically active molecules. evitachem.com

Role of Intermediates in Synthesis Pathways

Intermediates play a pivotal role in the synthesis of this compound and its derivatives. The primary intermediate, formaldehyde cyanohydrin, is highly reactive and its instability has posed challenges in synthetic applications. Modern synthetic methods often generate this intermediate in situ to mitigate issues with its isolation and stability. libretexts.orglibretexts.org

The reaction conditions, such as temperature and pH, are carefully controlled to manage the formation and subsequent reaction of these intermediates. For example, acidification of the reaction mixture after the main reaction is complete helps to protonate any residual cyanide ions, preventing unwanted side reactions. The use of specific solvents, like dimethyl sulfoxide (B87167) (DMSO), can help stabilize reactive intermediates.

In the synthesis of more complex molecules from this compound, various other intermediates are formed. For example, in the synthesis of certain pyrazole insecticides, a cyclized compound is formed as an intermediate which then undergoes further reactions like chlorination and decarboxylation. evitachem.compatsnap.com

Catalytic Mechanisms and Their Influence on Reaction Kinetics

Catalysis is a key factor in the synthesis of this compound, influencing both the rate and efficiency of the reaction. As mentioned, base catalysis is crucial for the initial formation of the cyanohydrin. orgoreview.comlibretexts.org The rate of cyanohydrin formation is dependent on the pH of the solution; a pH of around 4-5 is often optimal as it provides a sufficient concentration of cyanide ions without excessively protonating them to the less reactive HCN. chemguide.co.uklibretexts.org

In industrial preparations, various catalysts can be employed to enhance the reaction rate and yield. For instance, phase-transfer catalysts like tetrabutylammonium (B224687) bromide or chloride have been used. These catalysts facilitate the transfer of the cyanide ion from the aqueous phase to the organic phase where the reaction with formaldehyde and ethyl cyanoacetate occurs.

The choice of solvent also has a significant catalytic effect. Solvents like DMSO are effective due to their high polarity, which can stabilize transition states during the reaction. However, the difficulty in recovering solvents like DMSO has led to the development of methods using more environmentally benign and easily recoverable solvents such as dichloromethane (B109758). google.com

The study of reaction kinetics, including the influence of catalyst concentration and type, is essential for optimizing the process for large-scale industrial production. mdpi.comutah.edu Kinetic models, such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) type, are used to describe the complex interactions between reactants, products, and the catalyst surface in heterogeneous catalytic systems. mdpi.com These models help in understanding the reaction mechanism at a molecular level and in designing more efficient catalytic processes. upertis.ac.idresearchgate.net

Derivatives and Analogues of Ethyl 2,3 Dicyanopropionate

Synthesis of Novel Heterocyclic Compounds

Ethyl 2,3-dicyanopropionate is a key precursor in the synthesis of numerous heterocyclic compounds, which are integral to the development of pharmaceuticals and agrochemicals. patsnap.com

The synthesis of pyrazole (B372694) derivatives from this compound is a well-established and significant application of this compound. patsnap.com A primary method involves the diazotization of an aniline (B41778) derivative, such as 2,6-dichloro-4-(trifluoromethyl)aniline, with nitrosyl sulfuric acid to form a reactive diazonium salt. researchgate.net This salt is then coupled with this compound. researchgate.net Subsequent treatment with aqueous ammonia (B1221849) facilitates the cyclization of the intermediate, leading to the formation of the pyrazole ring. ethernet.edu.et This process yields important compounds like 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole, a key intermediate in the synthesis of the insecticide Fipronil. researchgate.netgoogleapis.comgoogle.com

Table 1: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Product | Significance |

|---|

This table showcases a key reaction for the synthesis of a pyrazole derivative from this compound, highlighting its role in producing agrochemically significant compounds.

While the direct synthesis of pyrazoline derivatives from this compound is less commonly detailed, the broader class of pyrazolines are recognized for their important biological activities. researchgate.net The synthesis of pyrazolines often involves the reaction of chalcones with hydrazine (B178648) derivatives. researchgate.net

This compound serves as a starting material for the synthesis of certain pyrrole (B145914) derivatives. researchgate.net The general synthesis of pyrroles can be achieved through various methods, including the [3+2] cyclization of activated methylene (B1212753) isocyanides with specific unsaturated compounds, though the direct involvement of this compound in this specific pathway is not explicitly detailed. rsc.org Other routes to pyrroles involve the cyclization of N-sulfonyl vinylogous carbamates and amides. nih.gov

This compound is utilized in the synthesis of quinazoline (B50416) derivatives. researchgate.net For instance, it is a reactant in the multi-step synthesis of 4,5-dihydropyrazolo[1,5-a]quinazoline derivatives. researchgate.net The process involves the initial formation of a pyrazole intermediate from an aniline derivative and this compound, which then undergoes further reactions to construct the quinazoline ring system. researchgate.net Quinazolinone derivatives, a related class of compounds, are also synthesized through various methods, often involving the cyclization of anthranilic acid derivatives. nih.govorganic-chemistry.org

Formation of Dicyanoacrylate Derivatives (e.g., Ethyl 2,3-dicyanoacrylate)

This compound can be converted to ethyl 2,3-dicyanoacrylate. soton.ac.ukresearchgate.net This transformation introduces a reactive double bond into the molecule, making it a valuable monomer for polymerization reactions. researchgate.net Ethyl 2,3-dicyanoacrylate has been used to prepare high molecular weight, alternating copolymers with styrene (B11656) through bulk polymerization using free-radical initiators. researchgate.net

Functionalization and Modification Strategies

The functional groups of this compound allow for a variety of modification strategies. The ester group can be hydrolyzed or transesterified. The nitrile groups can be hydrolyzed to carboxylic acids or amides, or reduced to amines, opening up a wide range of possibilities for creating new derivatives. The active methylene group between the two nitrile groups is also a site for further functionalization.

Applications in Advanced Chemical Synthesis

Agricultural Chemical Development

Ethyl 2,3-dicyanopropionate is a significant compound in the field of agricultural chemistry, primarily serving as a versatile intermediate in the synthesis of potent insecticides. Its chemical structure, featuring multiple reactive sites, allows for its use as a foundational building block in creating complex agrochemical molecules.

The principal application of this compound in the agrochemical industry is as a key precursor in the production of phenylpyrazole insecticides. innospk.com Its unique molecular framework is instrumental in constructing the core structures of these highly effective pest control agents.

This compound is a critical starting material in the synthesis of Fipronil, a broad-spectrum insecticide. innospk.com It is used to construct the central pyrazole (B372694) ring of a key intermediate, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole-3-carbonitrile. google.comgoogleapis.com

The synthesis process involves the reaction of 2,6-dichloro-4-trifluoromethylaniline with a diazotizing agent, such as nitrosyl sulfuric acid, to form a diazonium salt. googleapis.comchemicalbook.com This salt is then reacted with this compound. googleapis.comchemicalbook.com The subsequent treatment of the resulting product with a base like ammonia (B1221849) facilitates a ring-closing reaction, which forms the stable pyrazole heterocyclic structure. chemicalbook.com This multi-step synthesis highlights the role of this compound in providing the necessary carbon backbone for the pyrazole ring.

Table 1: Synthesis Pathway from this compound to a Fipronil Intermediate

| Step | Reactants | Key Transformation | Product |

| 1 | 2,6-dichloro-4-trifluoromethylaniline, Nitrosyl sulfuric acid | Diazotization | 2,6-dichloro-4-trifluoromethylphenyl diazonium salt |

| 2 | Diazonium salt, this compound | Coupling Reaction | Azo compound intermediate |

| 3 | Azo compound intermediate, Ammonia | Cyclization (Ring Closure) | 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole-3-carbonitrile |

This table provides a simplified overview of the key stages in the synthesis.

The chemical reactivity of this compound, owing to its two cyano groups and an ester functional group, makes it a valuable building block for more than just Fipronil. These reactive sites allow chemists to use it as a scaffold to design and synthesize novel heterocyclic compounds with potential insecticidal properties. The pyrazole structure, readily formed from this precursor, is a common feature in many agrochemicals. Research in this area explores modifications to the basic pyrazole ring derived from this compound to create new insecticidal molecules with different target specificities or improved environmental profiles.

The insecticidal activity of compounds synthesized from this compound, such as Fipronil, is rooted in their ability to disrupt the central nervous system of insects. innospk.comwikipedia.orgorst.edu

Insecticides of the phenylpyrazole class, including Fipronil, function by interfering with crucial neurotransmitter-gated ion channels. wikipedia.org They act as potent blockers of the ligand-gated ion channels of the GABA (gamma-aminobutyric acid) receptor and the glutamate-gated chloride (GluCl) channels. wikipedia.org By blocking the normal flow of chloride ions into nerve cells, these insecticides prevent the hyperpolarization of the neuronal membrane, which is necessary to terminate nerve signals. This disruption leads to a state of uncontrolled neuronal firing, causing hyperexcitation of the insect's nerves and muscles, which results in paralysis and eventual death. wikipedia.orgyoutube.com

The primary molecular target for Fipronil is the GABA receptor in insects. nih.govnih.gov GABA is the main inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, allowing chloride ions to enter the neuron and making it less likely to fire an action potential.

Fipronil acts as a non-competitive antagonist of this receptor. frontiersin.org It binds to a site within the chloride channel of the GABA receptor, physically blocking the channel. wikipedia.orgnih.gov This prevents chloride ions from passing through, even when GABA is bound to the receptor. The result is a failure of inhibitory signaling, leading to the persistent and fatal hyperexcitability of the nervous system. wikipedia.org The selective toxicity of Fipronil towards insects is attributed to its significantly higher binding affinity for insect GABA receptors compared to those found in mammals. wikipedia.orgnih.gov

Table 2: Comparative Receptor Sensitivity of Fipronil Derivatives

| Compound | Target Organism | Receptor IC50 (nM) |

| Fipronil | Insects (Housefly, Fruit fly) | 3 - 12 |

| Fipronil | Vertebrates (average) | 1103 |

| Fipronil Sulfone | Insects (Housefly, Fruit fly) | 3 - 12 |

| Fipronil Sulfone | Vertebrates (average) | 175 |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency. Data sourced from reference nih.gov.

Mechanistic Studies of Insecticidal Action

Pharmaceutical and Medicinal Chemistry Applications

This compound serves as a fundamental building block in the synthesis of molecules with significant potential in pharmacology. Its reactivity allows for the creation of diverse molecular scaffolds, particularly pyrazole derivatives, which are a prominent class of compounds in drug discovery due to their broad spectrum of biological activities.

Development of Compounds with Potential Therapeutic Applications

The primary value of this compound in the pharmaceutical industry lies in its utility as an intermediate for synthesizing compounds with potential therapeutic benefits. It is a key precursor in the development of heterocyclic compounds, especially pyrazoles, which have been investigated for a range of medicinal applications, including anti-inflammatory and anti-cancer agents. The structure of this compound provides a strategic starting point for building the pyrazole core, a privileged scaffold in medicinal chemistry.

Anti-inflammatory Research

While this compound itself is not an anti-inflammatory agent, its derivatives, particularly those containing a pyrazole ring, have been a significant focus of anti-inflammatory research. Pyrazoles are known to exhibit a wide range of biological activities, including potent anti-inflammatory effects.

Research has shown that certain pyrazole derivatives function as effective anti-inflammatory agents, with some compounds demonstrating activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) sodium. The mechanism of action for some of these derivatives involves the inhibition of key enzymes in the inflammatory cascade, such as lipoxygenase (LOX). For instance, specific pyrazoline derivatives have been identified as potent LOX inhibitors, thereby preventing the production of pro-inflammatory leukotrienes.

| Compound Class | Mechanism of Action | Observed Activity | Reference |

| Pyrazole Derivatives | Inhibition of Lipoxygenase (LOX) | Strong inhibition of lipid peroxidation; reduction of carrageenan-induced paw edema. | mdpi.com |

| Substituted Pyrazoles | Not specified | Anti-inflammatory activity comparable to standard drug Diclofenac sodium. | illinois.edu |

Anti-cancer Agent Development

The development of novel anti-cancer agents is one of the most significant applications for compounds derived from this compound. The pyrazole scaffold synthesized from this intermediate is a core component of many compounds evaluated for their efficacy against various cancer cell lines.

This compound is a direct precursor in the synthesis of 5-amino-3-cyano-pyrazole derivatives. These compounds have been extensively synthesized and evaluated for their tumor cell growth inhibitory activity. Research has demonstrated that these pyrazole derivatives can exhibit high potency against a range of human cancer cell lines. The mechanism of their anti-cancer action can vary, with some derivatives acting as tubulin polymerization inhibitors, thereby disrupting the formation of the mitotic spindle and arresting cell division. Other pyrazole-based compounds have been shown to interact with and inhibit cyclin-dependent kinases (CDKs), such as CDK2, which are crucial for cell cycle progression. jmolekul.com

The table below summarizes the growth inhibitory (GI₅₀) values for selected pyrazole derivatives against various human cancer cell lines, illustrating their potential as anti-cancer agents.

| Compound/Derivative | Cancer Cell Line | Activity (GI₅₀ µM) | Mechanism of Action | Reference |

| Pyrazole Derivative 5b | K562 (Leukemia) | 0.021 | Tubulin Polymerization Inhibitor | nih.gov |

| Pyrazole Derivative 5b | A549 (Lung) | 0.69 | Tubulin Polymerization Inhibitor | nih.gov |

| Pyrazole Derivative 4a | K562 (Leukemia) | 0.26 | Not specified | nih.gov |

| Pyrazole Derivative 4a | A549 (Lung) | 0.19 | Not specified | nih.gov |

| Pyrazole Derivative 31 | A549 (Lung) | 42.79 | CDK2 Protein Binding | |

| Pyrazole Derivative 43 | MCF-7 (Breast) | 0.25 | PI3 Kinase Inhibitor | |

| Pyrazole Derivative 59 | HepG2 (Liver) | 2.0 | DNA Minor Groove Binding |

A highly promising area of research involves the use of the pyrazole scaffold for the development of targeted therapies against estrogen-dependent cancers, such as certain types of breast cancer. These therapies focus on modulating the activity of Estrogen Receptor Alpha (ERα). mdpi.com

Scientists have successfully designed and synthesized tetrasubstituted pyrazole derivatives that act as high-affinity ligands for ERα. illinois.edunih.gov By carefully modifying the substituents on the pyrazole ring, it has been possible to create compounds that are highly selective for ERα over the related ERβ subtype. One such derivative, propylpyrazole triol (PPT), was found to have a 410-fold binding affinity preference for ERα and functions as the first ERα-specific agonist. illinois.edunih.gov

Furthermore, by incorporating basic side chains—a feature common in known antiestrogen (B12405530) drugs—onto the ERα-selective pyrazole core, researchers have converted these agonists into potent and selective ERα antagonists. oup.com A key example is methyl-piperidino-pyrazole (B8055926) (MPP), which selectively binds to and antagonizes the action of estradiol (B170435) at the ERα receptor, without affecting ERβ. oup.com This work demonstrates that the pyrazole framework, accessible from precursors like this compound, is a tunable platform for creating selective estrogen receptor modulators (SERMs) for targeted cancer therapy. oup.comajchem-a.com

Investigation of Biological Activities in Derived Compounds

Beyond anti-inflammatory and anti-cancer applications, the diverse family of compounds synthesized from this compound has been investigated for a wide range of other biological activities. The versatility of the pyrazole core and other accessible heterocyclic structures allows for the generation of large libraries of compounds for biological screening.

Studies have reported that various pyrazole derivatives exhibit significant antimicrobial and antifungal activities. illinois.edu For example, specific synthesized pyrazoles have shown high activity against bacteria such as Escherichia coli and Streptococcus epidermidis, as well as fungi like Aspergillus niger, with minimum inhibitory concentrations (MIC) in the microgram per milliliter range. illinois.edu Additionally, antioxidant properties have been identified in certain pyrazole derivatives, highlighting another potential therapeutic avenue for these compounds. nih.gov The anti-estrogenic effects of 4-cyano-1,5-diphenylpyrazoles against estrogen-dependent tumors further underscore the broad biological relevance of this class of molecules. researchgate.net

Antimicrobial Activity Studies (e.g., Antifungal, Antibacterial)

While direct studies on the antimicrobial properties of this compound are not extensively documented, research into its derivatives and structurally related compounds has shown potential in this area. The core structure is often modified to synthesize novel heterocyclic compounds that are then screened for biological activity.

Pyrrolidine derivatives, for instance, are known to possess antimicrobial functions. nih.gov Research has been conducted on various synthetic compounds containing cyano groups or propionate (B1217596) structures for their potential as antimicrobial agents. researchgate.netnih.gov For example, studies on (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide derivatives have been undertaken to evaluate their antibacterial activities. researchgate.net Similarly, the antimicrobial effects of propionate have been noted against various pathogens, where it can inhibit growth and reduce biofilm formation at certain concentrations. nih.gov The investigation into synthetic derivatives of abietane (B96969) has also yielded compounds with significant antibacterial activity against human pathogenic bacteria. mdpi.com

These studies highlight a broader strategy in medicinal chemistry: using versatile building blocks like dicyanopropionate to generate libraries of new compounds for biological screening. The findings for related structures suggest that derivatives of this compound could be promising candidates for future antimicrobial research.

Table 1: Antimicrobial Research on Structurally Related Compound Classes

| Compound Class/Derivative | Type of Activity | Target Organisms (Examples) | Reference |

|---|---|---|---|

| Pyrrolidine Derivatives | Antimicrobial | Bacteria and Fungi | nih.gov |

| (E) 2-Cyano-2-propenoylamide Derivatives | Antibacterial | Various bacterial strains | researchgate.net |

| Propionate | Antimicrobial, Anti-biofilm | Salmonella enterica, MRSA, E. coli, C. albicans | nih.gov |

| Rearranged Abietane Derivatives | Antibacterial | E. coli, P. aeruginosa, S. aureus | mdpi.com |

| Naphthoquinones | Antibacterial | S. aureus, L. monocytogenes, E. coli | mdpi.com |

Biofilm Inhibition Research

Bacterial biofilms are complex communities of microorganisms that are notoriously difficult to treat with conventional antibiotics. nih.gov Consequently, there is significant interest in discovering new compounds that can inhibit biofilm formation. nih.govresearchgate.net Research in this area often focuses on natural products and their synthetic analogues.

While this compound has not been a direct subject of extensive biofilm inhibition studies, the broader category of cyano-containing compounds and metabolites has been explored. For example, secondary metabolites from cyanobacteria have been investigated for their ability to deter biofilm formation by competing organisms. chimia.ch The search for novel antibiofilm agents has led researchers to screen large libraries of extracts from natural sources like microalgae and cyanobacteria. nih.govresearchgate.net

The general strategy involves identifying compounds that can interfere with bacterial communication (quorum sensing) or prevent the initial attachment of bacteria to surfaces. mdpi.com Given that organic cyanides are used in the synthesis of various industrial and pharmaceutical products, understanding their environmental fate and interaction with microbial communities is also relevant. nih.gov The potential for this compound or its derivatives to act as biofilm inhibitors remains an area for future exploration, potentially leveraging the reactivity of the cyano groups to interact with biological targets.

Materials Science Research

In materials science, this compound serves as a valuable building block, primarily due to the versatile reactivity of its nitrile groups. These groups can be transformed to create polymers and functional organic molecules with unique electronic properties.

Exploration in Organic Semiconductor Development

The field of organic electronics leverages organic molecules for applications in devices like transistors and solar cells. researchgate.net The electronic properties of these molecules can be finely tuned through chemical synthesis. The cyano group (-CN) is a strong electron-withdrawing group, and its incorporation into conjugated organic molecules can significantly alter their electronic structure. rsc.org

This property is actively exploited in the design of n-type and ambipolar organic semiconductors, which are essential for creating complex organic circuits. While this compound itself is not a semiconductor, its dicyano-functionalized structure is representative of a class of compounds used in this field. Research has shown that cyanated pentacenes, such as 6,13-dicyanopentacene, are promising materials for high-performance transistors. researchgate.net The presence of multiple cyano groups helps to lower the molecule's orbital energy levels, facilitating electron injection and transport. researchgate.netrsc.org

The dicyanovinyl moiety, which features two cyano groups attached to a double bond, is another important functional group in organic semiconductors. rsc.org The synthesis of such complex molecules often relies on precursors that can introduce the dicyano functionality. Therefore, compounds like this compound represent a potential starting point or structural motif for the rational design of new organic semiconductor materials. researchgate.net

Table 2: Role of Cyano Groups in Organic Semiconductor Properties

| Property | Effect of Cyano Group Incorporation | Rationale | Reference |

|---|---|---|---|

| Electron Affinity | Increases | Strong electron-withdrawing nature | rsc.orgrsc.org |

| LUMO Energy Level | Lowers | Facilitates electron injection from electrodes | researchgate.net |

| Charge Transport | Promotes n-type or ambipolar behavior | Stabilizes negative charge carriers (electrons) | researchgate.net |

| Molecular Packing | Influences solid-state arrangement | Dipolar nature of the cyano group affects intermolecular interactions | researchgate.netpublish.csiro.au |

Polymerization Studies with Dicyanoacrylate Derivatives

This compound can be converted into derivatives such as ethyl 2,3-dicyanoacrylate. This dicyanoacrylate monomer is of interest in polymer science due to the presence of two electron-withdrawing nitrile groups, which activate the carbon-carbon double bond for polymerization.

Research has demonstrated that ethyl 2,3-dicyanoacrylate can be used to create high molecular weight copolymers. For example, it has been successfully copolymerized with styrene (B11656) to form 1:1 alternating copolymers. This alternating structure is significant because it results in a polymer with a highly regular sequence of monomer units, which can lead to predictable and desirable physical properties. The reactivity of dicyanoacrylate derivatives makes them valuable for creating specialty polymers where specific monomer sequences are required.

Advanced Material Precursors

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of complex, high-value chemical products. Its structure is particularly well-suited for building heterocyclic rings, which are core components of many agrochemicals and pharmaceuticals.

A prominent example is its use in the production of the insecticide Fipronil. google.com Fipronil is a broad-spectrum phenylpyrazole insecticide, and this compound is a crucial starting material for constructing the central pyrazole ring of the Fipronil molecule. google.com The synthesis involves reacting the dicyanopropionate with a substituted aniline (B41778) derivative to form the heterocyclic core.

Beyond Fipronil, this compound serves as a versatile precursor for a range of other substituted pyrazoles, which are screened for various agrochemical and pharmaceutical applications.

Table 3: this compound as a Chemical Precursor

| Precursor | Resulting Compound Class | Specific Product Example | Application Area | Reference |

|---|---|---|---|---|

| This compound | Phenylpyrazoles | Fipronil | Agrochemical (Insecticide) | google.com |

| This compound | Substituted Pyrazoles | Various pyrazole derivatives | Agrochemicals, Pharmaceuticals | |

| This compound | Dicyanoacrylates | Ethyl 2,3-dicyanoacrylate | Polymer Science |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of Ethyl 2,3-dicyanopropionate. It provides detailed information about the carbon-hydrogen framework of the molecule.

Proton NMR (¹H NMR) for Structural Confirmation and Purity Assessment

Proton NMR (¹H NMR) is routinely used to confirm the molecular structure of this compound and to assess its purity by identifying the signals corresponding to each proton in the molecule. chemicalbook.com The expected signals in a ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), are consistent with the compound's structure. chemicalbook.com

A typical ¹H NMR spectrum of this compound exhibits distinct signals for the ethyl group and the propionate (B1217596) backbone. chemicalbook.com The methylene (B1212753) protons (-CH₂-) of the ethyl group appear as a quartet, while the methyl protons (-CH₃) present as a triplet. chemicalbook.com The methine proton (-CH-) and the methylene protons (-CH₂-) of the propionate chain show characteristic multiplicities due to spin-spin coupling with adjacent protons. chemicalbook.com The absence of signals from residual solvents or byproducts from synthesis, such as unreacted dicyano intermediates, confirms the purity of the sample.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂- (ethyl) | 4.3 | Quartet (q) |

| -CH- (methine) | 3.95 | Triplet (t) |

| -CH₂- (backbone) | 3.0 | Doublet (d) |

| -CH₃ (ethyl) | 1.35 | Triplet (t) |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. chemicalbook.com

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete elucidation of the carbon skeleton. This technique is crucial for confirming the presence of the two nitrile (-C≡N) groups and the carbonyl (-C=O) group of the ester, which are key functional groups in the molecule. The combination of ¹H and ¹³C NMR data provides unambiguous confirmation of the compound's structure. researchgate.net

Advanced NMR Techniques (e.g., ¹⁵N NMR) for Specific Structural Probes

While less common for routine analysis, advanced NMR techniques such as Nitrogen-15 NMR (¹⁵N NMR) can offer specific insights into the electronic environment of the nitrogen atoms within the two cyano groups. Although direct ¹⁵N NMR data for this compound is not widely published, the chemical shifts of the nitrile nitrogens would provide valuable information about their bonding and reactivity. Research on related compounds demonstrates the utility of ¹⁵N NMR in characterizing nitrogen-containing functional groups. researchgate.net

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound. Due to the compound's polarity, reverse-phase HPLC is often employed, using a nonpolar stationary phase and a polar mobile phase. This method can effectively separate the target compound from impurities, and with appropriate calibration, can be used for quantitative analysis. researchgate.net Commercial specifications for this compound often cite a purity of greater than 98.0%, as determined by chromatographic methods like HPLC.

Gas Chromatography (GC)

Gas Chromatography (GC) is another widely used technique for analyzing the purity of this compound. aliyuncs.comcymitquimica.com Given its boiling point of 132-136 °C at 0.5 mmHg, the compound is sufficiently volatile for GC analysis. chemicalbook.com In GC, the sample is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the components between the carrier gas and the stationary phase. GC is particularly useful for detecting volatile impurities and residual solvents from the synthesis process. Purity levels exceeding 98% are commonly reported based on GC analysis. cymitquimica.comtcichemicals.com During synthesis, GC can be used to monitor the conversion of reactants, with reports of >99.5% conversion being confirmed by this method.

Table 2: Summary of Chromatographic Techniques for this compound Analysis

| Technique | Typical Application | Reported Purity |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantitative analysis | >98.0% |

| Gas Chromatography (GC) | Purity assessment, monitoring reaction conversion | >98.0% to >99.5% |

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for the characterization of "this compound", providing valuable information about its molecular weight and structural features through fragmentation analysis. While detailed experimental fragmentation data for the parent compound is not extensively published in public domains, its molecular ion and adducts have been predicted, and the mass spectra of its derivatives are well-documented in research.

In mass spectrometric analysis, "this compound" (molar mass: 152.15 g/mol ) is expected to show a molecular ion peak corresponding to its molecular weight. Electrospray ionization (ESI) is a common technique used for this type of compound, often showing protonated molecules or adducts with sodium or potassium. google.com Predicted mass-to-charge ratios (m/z) for various adducts of "this compound" are available and provide a reference for its identification in complex mixtures. uni.lu

Table 1: Predicted Mass-to-Charge Ratios (m/z) for Adducts of this compound

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 153.06586 |

| [M+Na]⁺ | 175.04780 |

| [M+K]⁺ | 191.02174 |

| [M+NH₄]⁺ | 170.09240 |

| [M-H]⁻ | 151.05130 |

Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, for "this compound", this technique is not standard for the parent compound itself because it exists as a colorless to light brown liquid or oil at room temperature. chembk.comtcichemicals.comsfdchem.comguidechem.com The liquid state of the compound prevents the growth of single crystals required for X-ray diffraction analysis.

Despite the challenges with the parent compound, X-ray crystallography has been extensively used to determine the molecular structures of numerous solid derivatives of "this compound". In many synthetic applications, "this compound" serves as a precursor for the synthesis of more complex heterocyclic compounds, such as pyrazoles, which are often crystalline solids. researchgate.net

Integration of Multiple Spectroscopic and Analytical Methods for Comprehensive Characterization

A thorough and reliable characterization of "this compound" in a research setting relies on the integration of multiple spectroscopic and analytical techniques. This comprehensive approach ensures the confirmation of its chemical identity, purity, and structural integrity. The most commonly employed methods in concert are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), often complemented by chromatographic techniques like Gas Chromatography (GC).

Gas Chromatography (GC) is frequently used to assess the purity of "this compound", with purities often exceeding 98%. tcichemicals.com It is also a valuable tool for monitoring the progress of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is fundamental for elucidating the molecular structure. ¹H NMR provides information about the number and types of hydrogen atoms and their connectivity. For example, the proton NMR spectrum of "this compound" would show characteristic signals for the ethyl group (a quartet and a triplet) and the protons on the propionate backbone. uni-muenchen.de ¹³C NMR complements this by providing information about the carbon framework of the molecule. The combined use of ¹H and ¹³C NMR is powerful for confirming the structure of the target compound and identifying any impurities. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands for the cyano groups (C≡N) and the carbonyl group (C=O) of the ester. This technique is particularly useful for confirming the presence of these key functional groups in the synthesized molecule. researchgate.netics.ir

Mass Spectrometry (MS) , as detailed in section 6.3, confirms the molecular weight of the compound. When combined with the structural information from NMR and IR, it provides a high degree of confidence in the identity of "this compound".

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has been employed to elucidate the electronic structure and predict the reactivity of ethyl 2,3-dicyanopropionate and related molecules. Computational modeling, including DFT, can help in understanding transition states and regioselectivity in reactions involving this compound. For instance, in the synthesis of pyrazole (B372694) derivatives, which are significant in agrochemicals, DFT can shed light on the cyclocondensation mechanism with hydrazines.

While specific DFT studies solely focused on this compound are not extensively detailed in the provided results, the application of DFT to similar chemical systems highlights its potential. For example, DFT calculations have been used to investigate the reaction pathways of the nitrite (B80452) ion with ethyl halides in DMSO solution, demonstrating the capability of various functionals to predict reaction outcomes. nih.gov Such methodologies could be readily applied to predict the reactivity of the nitrile and ester functional groups in this compound towards various reagents.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein's active site.

Derivatives of this compound are key precursors in the synthesis of various heterocyclic compounds with potential biological activity. For example, it is a starting material for the synthesis of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole, a central intermediate for insecticides like fipronil. clockss.orgresearchgate.net These insecticides act as antagonists of the GABA-gated chloride channel in insect nerve fibers. clockss.org

Molecular docking studies on such pyrazole derivatives, which originate from this compound, have been performed to understand their interaction with target proteins. For instance, novel pyrazole-based Schiff bases derived from a similar pyrazole scaffold were designed and their binding affinity against the secreted aspartic proteinase (Sap) 5 from Candida albicans was analyzed using AutoDock Tools. semanticscholar.org These studies help in identifying key interactions that are crucial for the ligand-protein stabilization. researchgate.net

The analysis of binding affinities and pharmacophore features through molecular docking provides valuable insights for lead optimization. In studies of pyrazole derivatives, molecular docking results have identified compounds with low free energy of binding, suggesting high potency. semanticscholar.org For example, a 4-carboxyl substituted pyrazole Schiff base showed the lowest free energy of binding at -6.95 Kcal/mol, indicating it as a potent inhibitor. semanticscholar.org

These docking studies reveal important pharmacophoric features, such as the role of specific substituents on the aryl ring in enhancing antimicrobial activity. semanticscholar.org The interactions observed, including conventional and carbon-hydrogen bonds with specific amino acid residues like PHE128, LEU194, and LYS193, are critical for the biological activity of these compounds. semanticscholar.org

Computational ADME (Absorption, Distribution, Metabolism, Excretion) Studies of Derivatives

Computational ADME studies are essential for predicting the drug-like properties of new chemical entities. For derivatives of this compound, these in silico methods are used to evaluate their pharmacokinetic profiles early in the drug discovery process.

Studies on mutual prodrugs of N-(2,3-xylyl anthranilic acid), which involve synthetic steps that could potentially utilize dicyanopropionate chemistry, have included computational ADMET studies. researchgate.net These investigations have predicted favorable drug-like properties for the synthesized compounds, identifying lead candidates for further optimization. researchgate.net Such computational tools are crucial for weeding out compounds that are likely to fail in later stages of development due to poor pharmacokinetic properties.

Theoretical Elucidation of Reaction Mechanisms and Intermediates

Theoretical studies play a significant role in elucidating complex reaction mechanisms and identifying transient intermediates. The synthesis of this compound itself involves a multi-step process, and computational methods can provide a deeper understanding of the reaction pathway.

The synthesis of fipronil, which starts from 2,6-dichloro-4-trifluoromethylaniline and this compound, involves the formation of an azo compound intermediate that subsequently ring-closes to form the pyrazole structure. clockss.org While not explicitly detailed as a theoretical study in the provided results, the elucidation of such mechanisms is a prime area for the application of computational chemistry.

Furthermore, theoretical calculations have been used to study the aggregation and reactivity of organocuprates in conjugate addition reactions with cyano-substituted ethylenes. uni-muenchen.de These studies provide strong evidence for the currently accepted mechanisms by detecting various intermediates. uni-muenchen.de Similar theoretical approaches could be applied to understand the reactions of this compound with various nucleophiles and electrophiles.

Environmental Aspects of Industrial Synthesis and Disposal

Challenges in Solvent Recovery and Waste Management

A significant environmental hurdle in the synthesis of Ethyl 2,3-dicyanopropionate lies in the management of solvents and the resulting waste streams.

Traditional synthesis methods often employ Dimethyl sulfoxide (B87167) (DMSO) as the reaction solvent. google.com While effective for the reaction, DMSO poses considerable environmental problems due to its high boiling point and water solubility, which make its recovery difficult and energy-intensive. This often leads to large volumes of solvent-contaminated aqueous waste, increasing the environmental pressure on manufacturing facilities. google.com The waste stream typically includes acidified water from the reaction work-up, which may contain residual cyanide and other organic impurities, necessitating specialized and costly treatment before discharge. google.com

Another challenge is the handling of solid waste. The use of solid sodium cyanide, a highly toxic reagent, presents storage and handling risks. google.com Any unreacted cyanide must be carefully neutralized, typically through acidification, which generates toxic hydrogen cyanide gas if not properly controlled. The final purification of the product via distillation can also leave behind polymeric residues and other high-boiling-point impurities that require disposal as hazardous waste. quickcompany.in

Table 1: Comparison of Solvents Used in this compound Synthesis

| Solvent | Key Challenges in Recovery and Waste Management |

|---|

| Dimethyl sulfoxide (DMSO) | High boiling point makes recovery energy-intensive. High water solubility complicates separation from aqueous waste streams. Contributes to high volumes of contaminated wastewater. google.com | | Dichloromethane (B109758) (DCM) | Volatile organic compound (VOC) with potential for atmospheric emissions. Lower boiling point allows for easier recovery via distillation compared to DMSO. google.com Waste streams require treatment to remove residual solvent. | | Ethanol (B145695) | Flammable and requires careful handling. Can be recovered through distillation, but azeotrope formation with water can complicate the process. googleapis.com |

Development of More Sustainable and Environmentally Benign Processes

In response to the environmental drawbacks of traditional methods, research has focused on developing greener and more sustainable synthetic routes for this compound.

Another approach involves performing the reaction under substantially anhydrous conditions using absolute ethanol as a solvent. googleapis.com This method aims to minimize side reactions and improve product yield.

Emerging technologies are moving towards eliminating solvents altogether. A 2020 patent highlights a microwave-assisted synthesis that can be performed under solvent-free conditions. This method not only obviates the need for solvent recovery but also dramatically shortens the reaction time to 4-6 hours while maintaining high yields. Such process intensification represents a significant step towards a more sustainable manufacturing protocol.

Table 2: Evolution of Synthesis Processes for this compound

| Process Type | Solvent | Key Features & Environmental Benefits |

|---|---|---|

| Traditional Method | Dimethyl sulfoxide (DMSO) | Low synthesis efficiency, difficult solvent recovery, long reaction times (e.g., 12 hours). google.com |

| Improved Solvent Method | Dichloromethane (DCM) | Easier solvent recovery, shorter reaction times (2-4 hours), use of liquid sodium cyanide reduces handling hazards. google.com |

| Anhydrous Method | Absolute Ethanol | Aims to reduce side reactions and improve yield by eliminating water. googleapis.com |

| Microwave-Assisted Method | Solvent-Free | Eliminates solvent use and recovery steps, significantly reduces reaction time (4-6 hours). |

Assessment of Byproduct Formation and Remediation Strategies

The synthesis of this compound is susceptible to the formation of various byproducts that can impact product purity and contribute to the waste stream.

One of the main challenges reported in older synthetic methods is the formation of dimeric side products. quickcompany.in For instance, processes involving glycolonitrile (B6354644) (hydroxyacetonitrile) can lead to the formation of impurities from the disubstitution of the intermediate, which are difficult to separate from the main product. quickcompany.in These impurities often require high-temperature vacuum distillation for removal, which carries the risk of polymerization and subsequent yield loss. quickcompany.in The reaction between ethyl cyanoacetate (B8463686), an aldehyde, and potassium cyanide can also lead to 2,3-disubstituted succinodinitriles. quickcompany.in

Remediation strategies primarily focus on purification and waste treatment.

Purification: The crude product is typically purified through extraction and distillation. For example, after the reaction in DMSO, the product is extracted using a solvent like dichloromethane or dichloroethane. google.compatsnap.com The organic layer is then washed with water to remove salts and water-soluble impurities. google.com Finally, vacuum rectification is employed to obtain the high-purity final product, leaving the byproducts and polymeric material as distillation residue. google.comquickcompany.in

Waste Treatment: The aqueous waste streams, which may contain acids, salts, and traces of organic compounds, must be treated. This can involve neutralization and biological treatment. Hazardous organic waste, such as distillation residues and spent solvents that cannot be recovered, are typically disposed of through high-temperature incineration at dedicated facilities. environmentclearance.nic.inenvironmentclearance.nic.in For pesticide manufacturing facilities, comprehensive waste management plans are essential and often include solid waste incinerators and aqueous waste treatment plants. environmentclearance.nic.in

Strategies for minimizing byproduct formation at the source include careful control of reaction conditions (temperature, stoichiometry) and the use of anhydrous conditions to prevent water-induced side reactions. googleapis.com

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The traditional synthesis of ethyl 2,3-dicyanopropionate, first reported in 1906, involved the reaction of formaldehyde (B43269) cyanohydrin with the sodium salt of ethyl cyanoacetate (B8463686). This method, however, presented challenges due to the instability and high water solubility of formaldehyde cyanohydrin. Modern industrial methods have since evolved.

A common contemporary route involves the reaction of ethyl cyanoacetate with paraformaldehyde and sodium cyanide. Solvents like dimethyl sulfoxide (B87167) (DMSO) and dichloromethane (B109758) are often employed. google.com For instance, a process using DMSO as a solvent, followed by acidification, extraction, and purification, has been established. google.com Another approach utilizes dichloromethane as the reaction solvent, which is advantageous due to its easier recovery, thus addressing some environmental concerns associated with DMSO. google.com

Future research is focused on developing even more efficient and safer synthetic methodologies. One area of exploration is the use of 2-haloacetonitrile as a substrate to react with an alkali salt of ethyl cyanoacetate in the presence of a catalyst. quickcompany.in This method aims for a non-toxic environment, higher yields, and industrial feasibility. quickcompany.in The process involves the formation of an alkali salt of ethyl cyanoacetate which then reacts with the haloacetonitrile. quickcompany.in

Catalysis is another key area of development. The use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide or chloride has been shown to enhance reaction rates and yields. google.com Further investigation into novel catalytic systems could lead to more selective and efficient syntheses under milder conditions.

Design and Discovery of New Biologically Active Derivatives

This compound is a crucial intermediate in the synthesis of various biologically active compounds, particularly heterocyclic structures like pyrazoles. clockss.org These derivatives have shown significant activity as insecticides and have potential applications in pharmaceuticals. arkat-usa.org

The primary mechanism of action for many of these derivatives involves the disruption of insect nervous systems. For example, fipronil, a broad-spectrum insecticide, is synthesized using this compound as a key intermediate. google.com The synthesis involves creating pyrazole (B372694) derivatives that exhibit potent biological activity.

Future research in this area is directed towards designing and synthesizing novel derivatives with enhanced biological profiles. This includes:

Broadening the Spectrum of Activity: Creating derivatives effective against a wider range of pests or targeting different biological pathways.

Developing Pharmaceutical Agents: Exploring the potential of pyrazole and other heterocyclic derivatives in medicine, for instance, as anti-inflammatory or anti-cancer agents. Research has shown that pyrazole derivatives can exhibit activity against cancer cell lines.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the derivatives and evaluating their biological activity to identify key pharmacophoric features. This can lead to the design of more potent and selective compounds. Studies have already begun to explore how substitutions on the aryl ring of pyrazole derivatives can influence their antimicrobial activity. semanticscholar.org

One promising avenue is the synthesis of novel 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl) acetamides. arkat-usa.org These compounds have demonstrated a broad spectrum of activity against heterotrophic bacteria and chlorella, making them potential candidates for multifunctional water treatment agents. arkat-usa.org The synthesis involves reacting ethyl 2,3-dicyanopropanoate with a substituted aniline (B41778) diazonium salt to form a 3-cyano-5-amino-1-(substituted-phenyl)pyrazole intermediate. arkat-usa.org

Advanced Applications in Materials Science and Nanotechnology

The unique chemical structure of this compound, featuring two nitrile groups and an ester functional group, makes it a valuable building block in materials science. The nitrile groups, in particular, offer high reactivity for creating heterocyclic compounds and polymers.

One notable application is in the synthesis of polymers. Ethyl 2,3-dicyanoacrylate, which can be prepared from this compound, has been used to create high molecular weight, 1:1 alternating copolymers with styrene (B11656). researchgate.net These copolymers are produced through bulk polymerization using free-radical initiators and exhibit unusual thermal properties. researchgate.net

Future research is likely to focus on:

Developing Novel Polymers: Exploring the polymerization of this compound and its derivatives with a wider range of monomers to create materials with tailored properties for applications in electronics, optics, and specialty plastics.

Nanotechnology: Investigating the use of this compound in the fabrication of nanomaterials. For example, the synthesis of calcium iodate (B108269) nanoparticles has been demonstrated for use as a catalyst in the creation of 2,3-dicyano pyrazines. scilit.com This suggests potential for developing other nanoparticle-based systems where dicyano compounds play a key role.

Enhanced Computational Modeling for Predictive Research

Computational modeling, particularly Density Functional Theory (DFT), is becoming an increasingly powerful tool in chemical research. For this compound, computational methods can provide valuable insights into its reactivity and properties.

DFT calculations can be employed to:

Elucidate Reaction Mechanisms: Modeling the transition states and reaction pathways for the synthesis of this compound and its derivatives can help in optimizing reaction conditions and improving yields.

Predict Physicochemical Properties: Computational tools can predict properties such as lipophilicity (Log Po/w) and topological polar surface area (TPSA), which are crucial for understanding the behavior of the compound and its derivatives in biological and material systems. ambeed.com